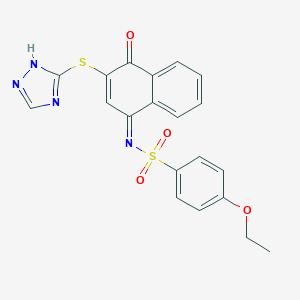![molecular formula C16H17NO7S B280876 5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B280876.png)
5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methoxybenzoic acid, commonly known as DBM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DBM belongs to the class of sulfonamide compounds and has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. In
作用機序
The mechanism of action of DBM is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, cancer, and neurodegenerative diseases. DBM has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. It has also been found to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation. Additionally, DBM has been found to activate the Nrf2 pathway, which is involved in antioxidant defense and neuroprotection.
Biochemical and Physiological Effects:
DBM has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. DBM has also been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Additionally, DBM has been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.
実験室実験の利点と制限
DBM has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, DBM also has some limitations for lab experiments. It is a sulfonamide compound, which may limit its solubility in certain solvents. Additionally, the mechanism of action of DBM is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of DBM. One potential direction is the development of DBM analogs with improved pharmacological properties. Another potential direction is the investigation of the role of DBM in other disease conditions, such as autoimmune diseases and metabolic disorders. Additionally, the mechanism of action of DBM could be further elucidated to better understand its therapeutic potential. Overall, DBM has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.
合成法
The synthesis of DBM involves the reaction of 5-amino-2-methoxybenzoic acid with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base. The reaction results in the formation of DBM as a white solid with a melting point of 240-242°C.
科学的研究の応用
DBM has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. DBM has also been found to exhibit anti-cancer effects by inducing apoptosis in cancer cells and inhibiting the growth of tumor cells. Additionally, DBM has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
分子式 |
C16H17NO7S |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
5-[(2,5-dimethoxyphenyl)sulfamoyl]-2-methoxybenzoic acid |
InChI |
InChI=1S/C16H17NO7S/c1-22-10-4-6-15(24-3)13(8-10)17-25(20,21)11-5-7-14(23-2)12(9-11)16(18)19/h4-9,17H,1-3H3,(H,18,19) |
InChIキー |
NDHTZOKAIHEIFY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)O |
正規SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-ethyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B280794.png)
![2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280795.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280802.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280803.png)
![4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280804.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B280806.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280807.png)
![Ethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280809.png)
![Butyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280813.png)
![Butyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280815.png)

![Methyl 5-[acetyl(8-quinolinylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280820.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280824.png)